Succinyl Carnitine Chloride Salt

Description

Succinyl Carnitine Chloride Salt is a white crystalline solid that is soluble in water and organic solvents such as methanol and ethanol . It is a derivative of carnitine, a compound involved in the transport of fatty acids into the mitochondria for energy production. This compound is used as a nutritional supplement to improve muscle function and increase physical endurance .

Properties

Molecular Formula |

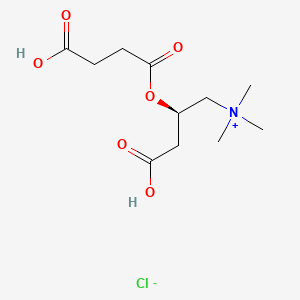

C11H20ClNO6 |

|---|---|

Molecular Weight |

297.73 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-(3-carboxypropanoyloxy)propyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C11H19NO6.ClH/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14;/h8H,4-7H2,1-3H3,(H-,13,14,15,16);1H/t8-;/m1./s1 |

InChI Key |

BIVQAHUBQIUEBB-DDWIOCJRSA-N |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCC(=O)O.[Cl-] |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCC(=O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Succinyl Carnitine Chloride Salt generally involves two main steps :

Reaction of Creatine with Succinic Acid: Creatine is reacted with succinic acid in an appropriate solvent to form Succinyl Creatine.

Formation of this compound: Succinyl Creatine is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Succinyl Carnitine Chloride Salt can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted carnitine derivatives.

Scientific Research Applications

Biochemical Applications

Metabolic Intermediate

Succinyl Carnitine Chloride Salt serves as a metabolic intermediate in the L-Carnitine pathway. It is involved in the transport of fatty acids into the mitochondria for beta-oxidation, a crucial process for energy production. This function makes it significant in metabolic disorders where fatty acid metabolism is impaired.

Role in Protein Modification

Emerging research indicates that succinyl-CoA, derived from succinyl carnitine, plays a role in post-translational modifications of proteins, particularly succinylation. This modification can affect protein function and stability, influencing various metabolic pathways and cellular processes .

Clinical Applications

Potential Therapeutic Uses

Succinyl Carnitine has been investigated for its therapeutic potential in conditions such as heart failure and muscle disorders. Studies suggest that it may improve mitochondrial function and energy metabolism in cardiac tissues . For instance, its ability to enhance energy production could be beneficial for patients with mitochondrial myopathies.

Case Study: Heart Disease

A study published in Diabetes Care explored the effects of L-Carnitine derivatives on patients with heart disease. Results indicated improvements in cardiac function and reduced symptoms of heart failure when supplemented with L-Carnitine and its derivatives, including succinyl carnitine .

Agricultural Applications

Enhancing Plant Growth

Research has shown that exogenous application of L-Carnitine, including its derivatives like succinyl carnitine, can mitigate the effects of salt stress in plants. For example, a study demonstrated that treating barley seeds with succinyl carnitine improved germination rates and reduced chromosomal aberrations under saline conditions . This suggests potential applications in agriculture to enhance crop resilience against abiotic stresses.

| Application Area | Effect Observed | Study Reference |

|---|---|---|

| Biochemical | Enhances fatty acid metabolism | |

| Clinical | Improves cardiac function | |

| Agriculture | Mitigates salt stress in plants |

Case Study: Dietary Impact on Metabolism

A multi-omic profiling study revealed that dietary conditions significantly influence the levels of acyl-carnitines, including succinyl carnitine. The study found that high-fat diets altered the metabolism of acyl-carnitines, suggesting that succinyl carnitine may play a role in managing obesity-related metabolic disorders .

Table: Dietary Influence on Acyl-Carnitines

| Diet Type | Acyl-Carnitine Levels | Impact on Metabolism |

|---|---|---|

| High-Fat Diet | Increased | Impaired lipid utilization |

| High-Sugar Diet | Decreased | Enhanced protein acetylation |

Mechanism of Action

Succinyl Carnitine Chloride Salt exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. This process involves the conversion of fatty acids into acyl-carnitine derivatives, which are then transported across the mitochondrial membrane. The molecular targets include carnitine acyltransferases and transport proteins involved in fatty acid metabolism .

Comparison with Similar Compounds

O-Succinyl-L-carnitine Lithium Salt: Similar in structure and function, used as a biomarker for metabolic diseases.

Acetylcarnitine: Another carnitine derivative involved in energy metabolism.

Propionylcarnitine: Used in the treatment of cardiovascular diseases.

Uniqueness: Succinyl Carnitine Chloride Salt is unique due to its specific role in enhancing muscle function and physical endurance. Its ability to improve energy production makes it distinct from other carnitine derivatives .

Biological Activity

Succinyl Carnitine Chloride Salt, a derivative of carnitine, plays a significant role in various biological processes, particularly in energy metabolism and mitochondrial function. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Succinyl Carnitine

Succinyl Carnitine is an acylcarnitine compound that facilitates the transport of fatty acids into the mitochondria for oxidation. It is particularly important in conditions where energy metabolism is compromised, such as in certain metabolic disorders and chronic diseases.

- Fatty Acid Oxidation :

- Regulation of Metabolic Pathways :

- Antidiabetic Effects :

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of Succinyl Carnitine:

| Study | Model | Dosage | Effect Observed |

|---|---|---|---|

| Busquets et al. (2012) | Tumor-bearing rats | 1 g/kg b.w. | Reduced muscle wasting, improved physical performance |

| Vescovo et al. (2002) | CHF rat model | 50 g/kg b.w. | Decreased caspase-3 expression, reduced muscle loss |

| Moriggi et al. (2008) | Male Wistar rats | 0.4 g/kg b.w. | Decreased glycolytic enzyme expression, reduced fat oxidation capacity |

Case Studies

- Case Study 1 : A study involving patients with chronic liver disease highlighted the potential of Succinyl Carnitine in alleviating muscle wasting associated with hyperammonaemia. The administration of this compound resulted in improved muscle protein synthesis and strength due to its regulatory effects on ammonia metabolism .

- Case Study 2 : In a cohort of individuals with metabolic disorders characterized by carnitine deficiency, supplementation with Succinyl Carnitine led to significant improvements in energy levels and metabolic function. Patients reported enhanced physical activity and reduced fatigue following treatment .

Q & A

Q. How does the chloride salt formulation of succinyl carnitine influence its solubility and stability in aqueous experimental systems?

The chloride salt enhances solubility in water, critical for experiments requiring aqueous solutions, such as cell culture studies or enzyme kinetics assays. This property facilitates precise dosing and uniform distribution in biological systems, enabling reproducible results. Stability is maintained under standard laboratory storage conditions (0°C–25°C), though prolonged exposure to humidity should be avoided to prevent hydrolysis .

Q. What experimental approaches are recommended for synthesizing high-purity succinyl carnitine chloride salt?

A common method involves reacting L-carnitine hydrochloride with succinyl chloride under controlled temperature (e.g., 40°C–60°C). After reaction completion (monitored via TLC or HPLC), the product is purified using anion-exchange chromatography to remove residual chloride ions and byproducts. Final purity (>95%) can be verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. What role does this compound play in fatty acid oxidation studies?

As a carnitine derivative, it acts as a substrate analog to investigate mitochondrial fatty acid transport. Researchers can track its uptake using isotopic labeling (e.g., deuterated carnitine analogs) or measure its metabolic flux via liquid chromatography-mass spectrometry (LC-MS). This helps elucidate regulatory checkpoints in β-oxidation pathways .

Advanced Research Questions

Q. How can this compound be used to study ABI2-mediated signaling in salt stress tolerance?

In Arabidopsis models, exogenous application of carnitine derivatives under salt stress (e.g., 80 mM NaCl) reveals interactions with the ABI2 phosphatase. Methodologies include:

Q. What advanced techniques resolve contradictions in its effects on antioxidant enzyme activities?

Discrepancies (e.g., variable SOD activity in mutants) require:

- Genetic controls : Use isogenic lines (e.g., abi2-1 vs. WT) to isolate genotype-specific effects.

- Time-course assays : Monitor enzyme kinetics at multiple stress intervals.

- Multivariate analysis : Apply Principal Component Analysis (PCA) to correlate lipid peroxidation (via TBARS assay) with enzyme activities and carnitine levels .

Q. How does this compound interact with OCTN2 transporters in mammalian systems?

Competitive binding assays using radiolabeled carnitine (e.g., ³H-carnitine) can quantify transporter affinity. For in vitro models, CRISPR-edited cell lines lacking OCTN2 are used to validate specificity. Synchrotron-based crystallography may further resolve structural interactions .

Methodological Considerations

Q. What protocols optimize LC-MS/MS for quantifying succinyl carnitine in complex matrices?

- Sample preparation : Deproteinize biological samples (serum, tissue homogenates) with methanol/acetone.

- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) for polar metabolite separation.

- Detection : Employ tandem MS with multiple reaction monitoring (MRM) for sensitivity. Deuterated internal standards (e.g., DL-carnitine-d9 chloride) improve quantification accuracy .

Q. How to design robust dose-response experiments for studying its pro-metabolic effects?

- Range-finding : Test 0.1–100 µM concentrations in preliminary assays.

- Endpoint selection : Measure ATP production (via luminescence), mitochondrial membrane potential (via JC-1 dye), or fatty acid oxidation rates (via ¹⁴C-palmitate tracing).

- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Data Interpretation and Contradictions

Q. Why do studies report conflicting results on its impact on lipid peroxidation?

Variability arises from differences in:

Q. How to validate its role in ROS signaling without confounding effects from endogenous carnitine?

- Knockout models : Use carnitine-deficient mutants or pharmacological inhibitors (e.g., mildronate).

- Dual-labeling : Combine succinyl carnitine with ROS-sensitive probes (e.g., H₂DCFDA) for real-time tracking.

- Pathway inhibition : Apply scavengers (e.g., catalase) to isolate H₂O₂-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.